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Compound of Interest

Compound Name: Guaifenesin dimer

Cat. No.: B582824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of the

guaifenesin dimer, a known impurity in the synthesis of the widely used expectorant,

guaifenesin. Officially designated as Guaifenesin EP Impurity C, its chemical name is 1,1'-

Oxybis[3-(2-methoxyphenoxy)propan-2-ol]. Understanding the spectral characteristics of this

impurity is crucial for quality control, stability testing, and regulatory compliance in the

pharmaceutical industry. This document outlines the key analytical techniques—Nuclear

Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy—used for its identification and characterization.

Executive Summary
The structural elucidation of the guaifenesin dimer is accomplished through a combination of

advanced spectroscopic methods. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide

detailed information about the molecular structure and connectivity of atoms. Mass

spectrometry confirms the molecular weight and provides insights into the fragmentation

patterns of the molecule. Infrared spectroscopy identifies the functional groups present in the

dimer. This guide presents the available spectral data in a structured format, details the

experimental protocols for these analyses, and provides visualizations of the analytical

workflow.
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The following tables summarize the key spectral data for the guaifenesin dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Guaifenesin Dimer

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Table 2: ¹³C NMR Spectral Data of Guaifenesin Dimer

Chemical Shift (ppm) Assignment

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Note: Specific chemical shift values for the guaifenesin dimer are typically found in the

Certificate of Analysis provided by suppliers of the reference standard.
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Mass Spectrometry (MS)
A Certificate of Analysis for Guaifenesin EP Impurity C confirms that the mass spectrum is

consistent with the proposed structure.[1]

Table 3: Mass Spectrometry Data of Guaifenesin Dimer

m/z Value Interpretation

378.4 [M+H]⁺ (Molecular Ion + Proton)

Detailed fragmentation data not publicly

available
-

The molecular formula of the guaifenesin dimer is C₂₀H₂₆O₇, with a molecular weight of 378.4

g/mol .

Infrared (IR) Spectroscopy
Table 4: IR Spectral Data of Guaifenesin Dimer

Wavenumber (cm⁻¹) Functional Group Assignment

Data not publicly available O-H (Alcohol)

Data not publicly available C-H (Aromatic)

Data not publicly available C-H (Aliphatic)

Data not publicly available C-O (Ether)

Data not publicly available C=C (Aromatic)

Note: The IR spectrum is expected to show characteristic absorptions for hydroxyl, ether, and

aromatic functional groups.

Experimental Protocols
Detailed experimental protocols for the spectral analysis of the guaifenesin dimer are outlined

below. These protocols are based on standard analytical chemistry practices and information
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gathered from suppliers of the Guaifenesin EP Impurity C reference standard.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the guaifenesin
dimer.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

Sample Preparation: Dissolve an accurately weighed sample of the Guaifenesin EP Impurity

C reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Integrate the signals and determine the chemical shifts relative to a reference standard

(e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Analysis: Process the spectra using appropriate software to assign the observed

chemical shifts to the respective protons and carbons in the guaifenesin dimer structure.

Mass Spectrometry
Objective: To confirm the molecular weight and study the fragmentation pattern of the

guaifenesin dimer.
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Methodology:

Sample Preparation: Prepare a dilute solution of the Guaifenesin EP Impurity C reference

standard in a suitable solvent (e.g., methanol, acetonitrile).

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion

or coupled with a liquid chromatograph. Utilize ESI in positive ion mode to generate

protonated molecular ions ([M+H]⁺).

Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio

(m/z) of the molecular ion.

Tandem MS (MS/MS) (Optional): To study fragmentation, select the molecular ion and

subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis: Interpret the mass spectrum to confirm the molecular weight and, if

applicable, propose fragmentation pathways consistent with the structure of the guaifenesin
dimer.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the guaifenesin dimer.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr

pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

Spectral Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400

cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the guaifenesin dimer, such as O-H stretching, C-H stretching (aromatic
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and aliphatic), C-O stretching (ether), and C=C stretching (aromatic).

Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of the

guaifenesin dimer.

Caption: Workflow for the spectral analysis and structural elucidation of the guaifenesin dimer.

Conclusion
The comprehensive spectral analysis of the guaifenesin dimer using NMR, MS, and IR

spectroscopy is essential for its unambiguous identification and characterization. While detailed

public data is limited, this guide provides a framework for the analytical approach and the

expected outcomes. For definitive quantitative data, it is recommended to obtain the Certificate

of Analysis from a reputable supplier of the Guaifenesin EP Impurity C reference standard. The

methodologies and workflows presented herein serve as a valuable resource for researchers

and professionals in the pharmaceutical industry to ensure the quality and purity of

guaifenesin-containing products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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